2-Chloro-4-formylphenyl 4-methoxybenzoate
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Overview
Description
2-Chloro-4-formylphenyl 4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro group, a formyl group, and a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-formylphenyl 4-methoxybenzoate typically involves the esterification of 2-chloro-4-formylphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products:
Oxidation: 2-Chloro-4-carboxyphenyl 4-methoxybenzoate.
Reduction: 2-Chloro-4-hydroxymethylphenyl 4-methoxybenzoate.
Substitution: 2-Amino-4-formylphenyl 4-methoxybenzoate (if amine is used as nucleophile).
Scientific Research Applications
2-Chloro-4-formylphenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-formylphenyl 4-methoxybenzoate depends on its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The methoxybenzoate moiety can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
- 2-Chloro-4-formylphenyl 4-fluorobenzoate
- 2-Chloro-4-formylphenyl 4-ethoxybenzoate
- 2-Chloro-4-formylphenyl 4-hydroxybenzoate
Comparison: 2-Chloro-4-formylphenyl 4-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different substituents (e.g., fluorine, ethoxy, hydroxy), the methoxy group can enhance the compound’s lipophilicity and potentially its membrane permeability, making it more effective in certain applications.
Properties
IUPAC Name |
(2-chloro-4-formylphenyl) 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-19-12-5-3-11(4-6-12)15(18)20-14-7-2-10(9-17)8-13(14)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLKVECSHWCLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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